3-(3,5-dimethylphenyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
Description
3-(3,5-Dimethylphenyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a polycyclic heterocyclic compound featuring a chromeno-oxazinone core. Its structure includes a fused chromene ring system (benzopyran) linked to an oxazinone moiety, with methyl substituents at positions 6, 7, and 10 of the chromene ring and a 3,5-dimethylphenyl group at position 3 of the oxazinone ring. The compound’s stereoelectronic properties are influenced by the electron-donating methyl groups and the aromatic dimethylphenyl substituent, which may modulate its reactivity, solubility, and biological or material applications.
Properties
Molecular Formula |
C22H23NO3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C22H23NO3/c1-12-6-13(2)8-18(7-12)23-10-17-9-19-14(3)15(4)22(24)26-21(19)16(5)20(17)25-11-23/h6-9H,10-11H2,1-5H3 |
InChI Key |
RNFLQJKPKMUVLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC3=CC4=C(C(=C3OC2)C)OC(=O)C(=C4C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-halophenols with cyanamide under palladium-catalyzed carbonylation conditions . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. The choice of catalysts and reagents is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylphenyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
3-(3,5-dimethylphenyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Impact on Bioactivity: The target compound’s methyl groups contrast sharply with the hydroxyl-rich polyphenols in tea extracts (). Hydroxyl groups, particularly in ortho positions, enhance radical scavenging (e.g., IC₅₀ < 6 μg/mL for tea extracts vs. ~40 μg/mL for less hydroxylated analogues) .
Thermal and Polymerization Behavior: Benzoxazine derivatives () exhibit volume changes during curing, influenced by substituents. The target compound’s oxazinone ring (vs. benzoxazine’s amine-containing ring) and methylation may alter polymerization kinetics. For example, bulky 3,5-dimethylphenyl groups could hinder packing density, reducing crosslinking efficiency compared to bisphénol A-based benzoxazines .
Stereochemical Complexity: Chromeno-benzodioxocin derivatives () demonstrate high stereoisomerism, with major/minor isomer ratios (e.g., 60:40) affecting yield and reactivity. The target compound’s lack of chiral centers (based on its IUPAC name) simplifies synthesis but may limit enantiomer-specific interactions in biological systems .
Biological Activity
The compound 3-(3,5-dimethylphenyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a chromeno-oxazine framework with notable substituents that contribute to its biological activity. The presence of the 3,5-dimethylphenyl group is particularly significant in enhancing its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 349.43 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | 3.5 |
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The inhibition of COX-2 over COX-1 suggests a favorable safety profile for anti-inflammatory applications.
Case Study: COX Inhibition
In a study evaluating various derivatives for COX inhibition, the compound demonstrated an IC50 value of approximately 0.04 μM for COX-2, indicating potent activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Antioxidant Activity
The compound's antioxidant potential has also been assessed through various assays. It was found to scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related diseases.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of 3-(3,5-dimethylphenyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is attributed to its ability to modulate inflammatory pathways and inhibit key enzymes involved in inflammation and microbial resistance. The compound's structural features facilitate interactions with target proteins, leading to reduced inflammatory mediator production.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Studies suggest that it has favorable absorption characteristics and a moderate half-life conducive to therapeutic use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
